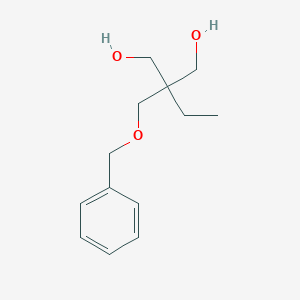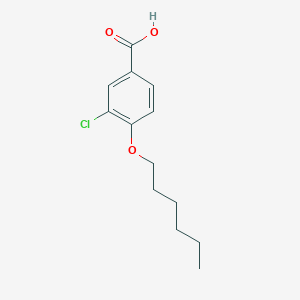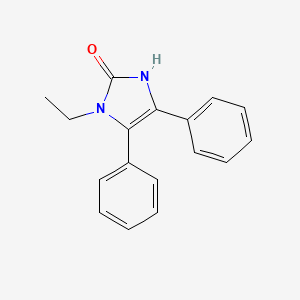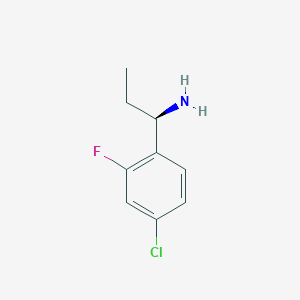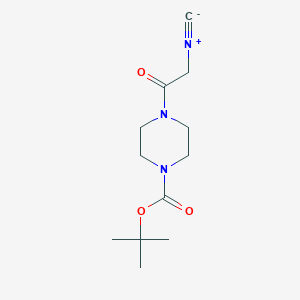![molecular formula C11H19FN2O2 B8458325 tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate](/img/structure/B8458325.png)
tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[320]heptan-1-yl]carbamate is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protected amine and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-azabicyclo[3.2.0]heptane and tert-butyl chloroformate.
Protection of Amine Group: The amine group of 3-azabicyclo[3.2.0]heptane is protected using tert-butyl chloroformate to form the Boc-protected amine.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of polar aprotic solvents and mild heating.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields a new amine derivative.
Deprotection Reactions: The major product is the free amine form of the compound.
Scientific Research Applications
tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom and the Boc-protected amine play crucial roles in its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in having a Boc protecting group but lacks the bicyclic structure and fluorine atom.
Fluoroamines: Compounds with a fluorine atom and an amine group but without the bicyclic structure.
Uniqueness
tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate is unique due to its combination of a Boc-protected amine, a fluorine atom, and a bicyclic structure. This unique combination imparts specific chemical properties and biological activities that are not found in simpler analogs.
Properties
Molecular Formula |
C11H19FN2O2 |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate |
InChI |
InChI=1S/C11H19FN2O2/c1-9(2,3)16-8(15)14-11-5-4-10(11,12)6-13-7-11/h13H,4-7H2,1-3H3,(H,14,15)/t10-,11+/m0/s1 |
InChI Key |
UHGUOYWTPIJNJC-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CC[C@@]1(CNC2)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC1(CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


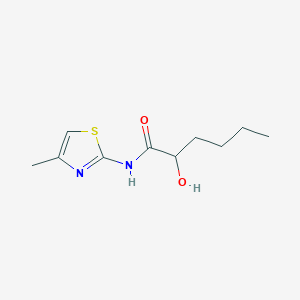
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-ol](/img/structure/B8458247.png)
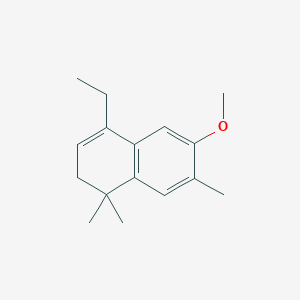
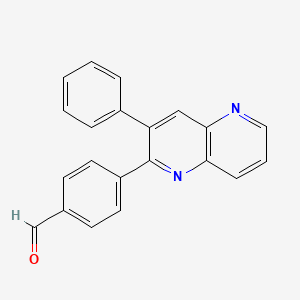
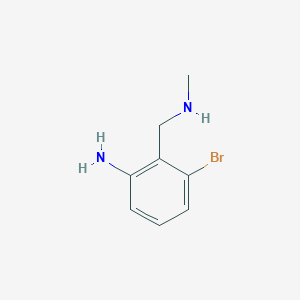
![Methyl 3-[(3-ethoxyacryloyl)amino]benzoate](/img/structure/B8458279.png)
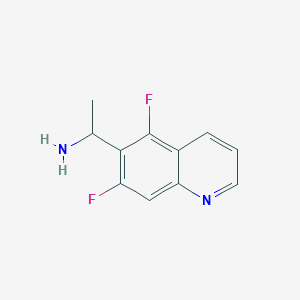
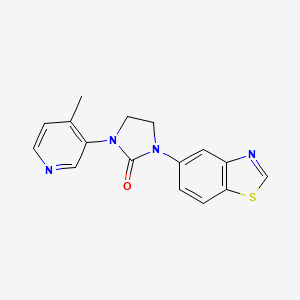
![Imidazo[2,1-b]thiazole,5-[4-(methylsulfonyl)phenyl]-6-phenyl-](/img/structure/B8458296.png)
